REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([C:7](Cl)=[O:8])=[CH:4][CH:3]=1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19].CCN(C(C)C)C(C)C.O>C1COCC1>[F:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:7]([C:5]2[S:6][C:2]([Br:1])=[CH:3][CH:4]=2)=[O:8])=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19]
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Name
|
|
Quantity
|
2.178 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)C(=O)Cl
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.484 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the title compound was collected by filtration (2.00 g, 78%)
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C=C1)NC(=O)C=1SC(=CC1)Br)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |